2-Amino-3-bromo-4-methoxyphenol
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Overview
Description
2-Amino-3-bromo-4-methoxyphenol is an organic compound with a unique structure that includes an amino group, a bromine atom, and a methoxy group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-bromo-4-methoxyphenol typically involves multiple steps. One common method starts with the bromination of 4-methoxyphenol to introduce the bromine atom at the 3-position. This is followed by nitration to introduce a nitro group, which is then reduced to an amino group. The reaction conditions often involve the use of reagents such as bromine, nitric acid, and reducing agents like tin and hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-bromo-4-methoxyphenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while substitution of the bromine atom can produce various substituted phenols .
Scientific Research Applications
2-Amino-3-bromo-4-methoxyphenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-Amino-3-bromo-4-methoxyphenol involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its action include the modulation of oxidative stress and the inhibition of cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Amino-3-bromo-4-methoxyphenol include:
- 2-Amino-4-bromo-5-methoxyphenol
- 2-Amino-3-chloro-4-methoxyphenol
- 2-Amino-3-bromo-4-hydroxyphenol .
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both an amino group and a bromine atom on the phenol ring provides unique opportunities for further functionalization and application in various fields .
Properties
Molecular Formula |
C7H8BrNO2 |
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Molecular Weight |
218.05 g/mol |
IUPAC Name |
2-amino-3-bromo-4-methoxyphenol |
InChI |
InChI=1S/C7H8BrNO2/c1-11-5-3-2-4(10)7(9)6(5)8/h2-3,10H,9H2,1H3 |
InChI Key |
DMQUAAUJOIJBNU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)O)N)Br |
Origin of Product |
United States |
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